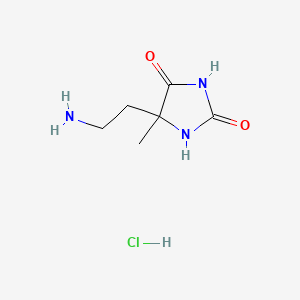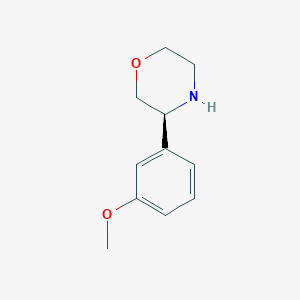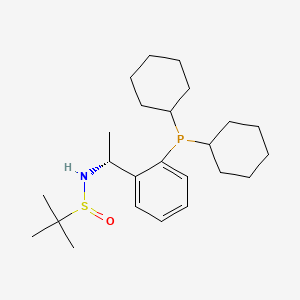![molecular formula C8H3Cl6N5S B13648123 N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine CAS No. 30356-69-5](/img/structure/B13648123.png)
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine is a compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by its triazine and thiazole moieties, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine typically involves the reaction of trichloromethyl-substituted triazine with thiazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trichloromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted products.
Applications De Recherche Scientifique
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems and photodynamic therapy.
Mécanisme D'action
The mechanism of action of N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of reactive radicals. These radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s efficiency as a photoinitiator is enhanced by its ability to absorb light in the near UV and visible range .
Comparaison Avec Des Composés Similaires
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine is compared with other photoinitiators such as:
Bisacylphosphine oxide (BAPO): Known for its high efficiency in free radical polymerization under UV light.
2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO): Effective in initiating polymerization under visible light.
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 (BDMB): Commonly used in industrial applications for its broad absorption spectrum.
This compound stands out due to its versatility and high performance under both UV and visible light, making it a valuable compound in various fields of research and industry.
Propriétés
| 30356-69-5 | |
Formule moléculaire |
C8H3Cl6N5S |
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H3Cl6N5S/c9-7(10,11)3-16-4(8(12,13)14)18-5(17-3)19-6-15-1-2-20-6/h1-2H,(H,15,16,17,18,19) |
Clé InChI |
XFQKFUFIUYATKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)NC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)



![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)






